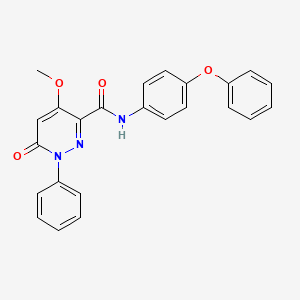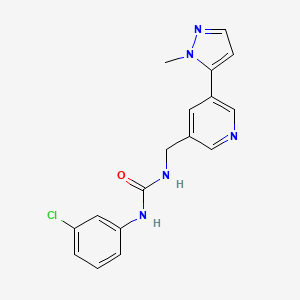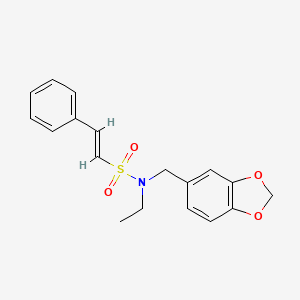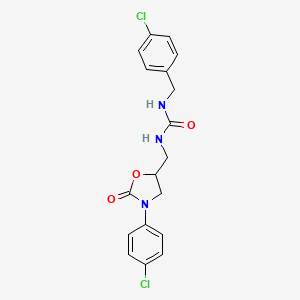
4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide. One area of research is to investigate its potential as a combination therapy with other anticancer agents. Another area of research is to explore its potential as a treatment for other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been achieved using different methods. One of the methods involves the reaction of 1,3-diphenyl-1,3-propanedione with 4-phenoxyaniline in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-methoxybenzoyl chloride in the presence of triethylamine to obtain the desired compound.
Aplicaciones Científicas De Investigación
4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been studied for its potential applications in scientific research. One of the areas of research is its use as an anticancer agent. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-30-21-16-22(28)27(18-8-4-2-5-9-18)26-23(21)24(29)25-17-12-14-20(15-13-17)31-19-10-6-3-7-11-19/h2-16H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUNILEWAMQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid](/img/structure/B2616600.png)


![(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616605.png)



![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)

![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine](/img/structure/B2616619.png)
![N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B2616620.png)
![2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2616621.png)